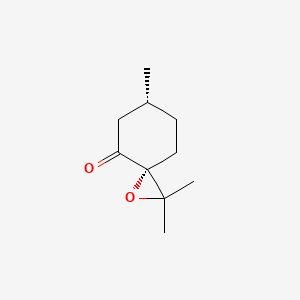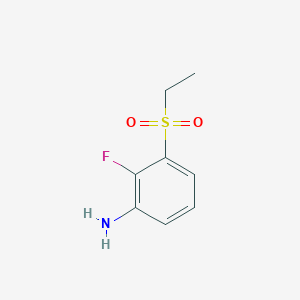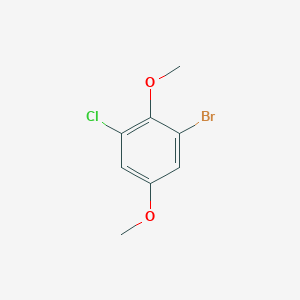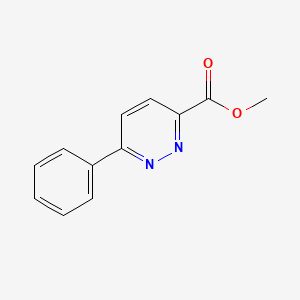
6-Methyl-4-nitropyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-nitro-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a methyl group at the 6-position, a nitro group at the 4-position, and an aldehyde group at the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde typically involves the nitration of 6-methyl-2-pyridinecarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 6-Methyl-4-amino-2-pyridinecarboxaldehyde.
Oxidation: 6-Methyl-4-nitro-2-pyridinecarboxylic acid.
Substitution: 6-Methyl-4-methoxy-2-pyridinecarboxaldehyde.
Applications De Recherche Scientifique
6-Methyl-4-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-nitro-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-2-pyridinecarboxaldehyde: Lacks the methyl group, which can affect its steric and electronic properties.
6-Methoxy-2-pyridinecarboxaldehyde: Contains a methoxy group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
6-Methyl-4-nitro-2-pyridinecarboxaldehyde is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H6N2O3 |
|---|---|
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
6-methyl-4-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6N2O3/c1-5-2-7(9(11)12)3-6(4-10)8-5/h2-4H,1H3 |
Clé InChI |
ZJGFTNGPJZDHAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13908571.png)



![[4,13-Diacetyloxy-1-hydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate](/img/structure/B13908584.png)

![benzyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13908596.png)

![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)


![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)

